
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 2,4-dinitrophenyl group and a 1-phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene typically involves the reaction of 2,4-dinitroaniline with cinnamaldehyde under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes diazotization and coupling to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of (E)-1-(2,4-diaminophenyl)-2-(1-phenylethenyl)diazene.
Substitution: Various substituted derivatives depending on the substituents introduced.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can also undergo reduction to form reactive species that interact with cellular components, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethyl)diazene: Similar structure but with a phenylethyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethynyl)diazene: Similar structure but with a phenylethynyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylpropyl)diazene: Similar structure but with a phenylpropyl group instead of a phenylethenyl group.
Uniqueness: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is unique due to the presence of both the 2,4-dinitrophenyl group and the 1-phenylethenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61145-12-8 |
|---|---|
Molekularformel |
C14H10N4O4 |
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C14H10N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9H,1H2 |
InChI-Schlüssel |
XUBKURLYDKFFJT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
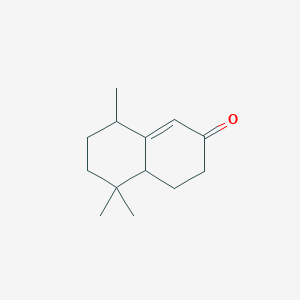
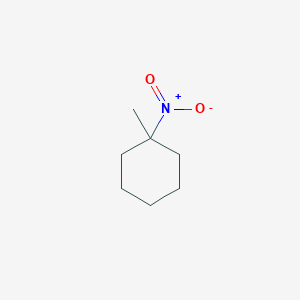
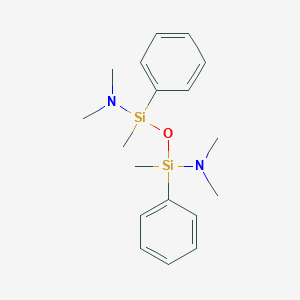
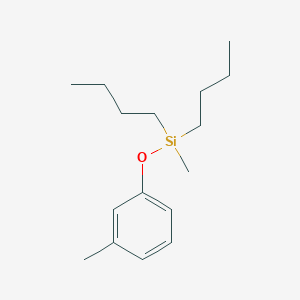
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)


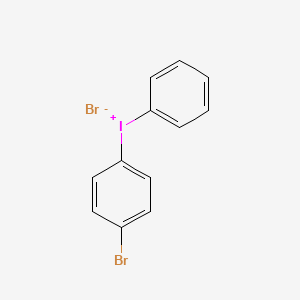

![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
